Dimethyl glutamic acid
Description
Contextualization within Amino Acid Derivative Research
Amino acid derivatives are a broad class of molecules that are structurally modified from their parent amino acids. These modifications can significantly alter their chemical and biological properties, leading to a wide range of applications. ontosight.aimedchemexpress.commedchemexpress.com Dimethyl glutamic acid, specifically N,N-Dimethyl-L-glutamic acid, is a derivative where two methyl groups are attached to the nitrogen atom of glutamic acid. ontosight.ai This alteration changes its properties compared to the original amino acid. ontosight.ai
The study of amino acid derivatives like this compound is crucial for several reasons. They are used as building blocks in the synthesis of more complex molecules, including peptides and pharmaceuticals. beilstein-journals.orgresearchgate.net Researchers synthesize these derivatives to investigate structure-activity relationships, aiming to develop compounds with enhanced efficacy or novel biological activities. orgsyn.org For instance, derivatives of glutamic acid are synthesized to create conformationally constrained analogues to study their interaction with glutamate (B1630785) receptors. orgsyn.org The synthesis of these compounds can be complex, often requiring stereoselective methods to produce specific enantiomerically pure forms. orgsyn.orgresearchgate.net
Significance in Biochemical and Neurobiological Investigations
Glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system and plays a vital role in cellular metabolism. wikipedia.orgdrugbank.com Consequently, its derivatives, including this compound, are significant tools in biochemical and neurobiological research.
In biochemical studies, this compound and its esters have been investigated for their metabolic effects. For example, glutamic acid dimethyl ester (GME) has been shown to be efficiently metabolized in colon carcinoma cells and can influence the metabolism of glucose. nih.gov It has also been studied for its insulinotropic action, meaning it can enhance insulin (B600854) release, suggesting its potential as a tool to study pancreatic beta-cell function and models of diabetes. nih.govnih.govglpbio.comphysiology.org This effect is thought to occur because, as a cell-permeant derivative, it can bypass certain steps in glucose metabolism to stimulate insulin secretion. nih.govcaymanchem.com
From a neurobiological perspective, because glutamic acid cannot easily cross the blood-brain barrier, more lipophilic derivatives like its dimethyl esters are used to study its effects within the central nervous system. drugbank.com These derivatives can act as antagonists of glutamate-mediated neuro-signaling and are used to probe the function of glutamate receptors. caymanchem.com The study of how these derivatives interact with neurotransmitter systems helps in understanding the mechanisms of excitatory neurotransmission and its role in neurological disorders. chemimpex.com
Overview of Isomeric and Derivatized Forms Relevant to Research
This compound exists in various isomeric and derivatized forms, each with specific applications in research. The chirality of the parent glutamic acid is often preserved, leading to D- and L-isomers of its derivatives, with the L-form being the most common in nature. wikipedia.org
Isomeric Forms:
N,N-Dimethyl-L-glutamic acid: This is a commonly studied form, where the L-isomer of glutamic acid is dimethylated at the nitrogen atom. ontosight.ainih.gov
Dimethyl D-glutamate hydrochloride: The hydrochloride salt of the dimethyl ester of D-glutamic acid is used in research to understand neurotransmitter systems and as an intermediate in pharmaceutical synthesis. chemimpex.commedchemexpress.com
Derivatized Forms:
Glutamic acid dimethyl ester (GME): This derivative, available as L-glutamate dimethyl ester and DL-glutamate dimethyl ester, is noted for its cell permeability. caymanchem.comontosight.ai It is frequently used in hydrochloride salt form for better solubility and stability. medchemexpress.comchemicalbook.com
N-acyl and N-alkyl derivatives: Research has explored derivatives like N-palmitoylglutamic acid dimethyl ester and N-hexadecylglutamic acid dimethyl ester. researchgate.net Another example is N-stearoyl glutamic acid and its dimethyl ester, which have been studied for their self-assembling properties and the formation of nanostructures. researchgate.net
Substituted Glutamates: More complex derivatives, such as dimethyl 4(S)-allyl-N-Boc-L-glutamate and various hydroxyglutamic acid derivatives, are synthesized for specific research purposes, including the development of new ligands for glutamate receptors. beilstein-journals.orgresearchgate.net
Below is a data table summarizing some of the key chemical properties of N,N-Dimethyl-L-glutamic acid.
| Property | Value |
| Molecular Formula | C7H13NO4 |
| Molecular Weight | 175.18 g/mol |
| IUPAC Name | (2S)-2-(dimethylamino)pentanedioic acid |
| Canonical SMILES | CN(C)C@@HO)C(=O)O |
| InChIKey | JCHFXGIXHDRBFU-YFKPBYRVSA-N |
| CAS Number | 6312-54-5 |
| Appearance | White crystalline powder |
| Solubility | Soluble in water |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13NO4 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
(2S)-2-(dimethylamino)pentanedioic acid |
InChI |
InChI=1S/C7H13NO4/c1-8(2)5(7(11)12)3-4-6(9)10/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12)/t5-/m0/s1 |
InChI Key |
JCHFXGIXHDRBFU-YFKPBYRVSA-N |
Isomeric SMILES |
CN(C)[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CN(C)C(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization for Research
Synthesis of N,N-Dimethylglutamic Acid
The introduction of two methyl groups onto the nitrogen atom of glutamic acid yields N,N-dimethylglutamic acid. This modification significantly alters the polarity and chemical properties of the amino acid's head group.
The primary method for synthesizing N,N-dimethylglutamic acid from glutamic acid is through reductive alkylation, also known as reductive amination. organic-chemistry.org This one-pot reaction typically involves treating glutamic acid with an excess of formaldehyde (B43269) in the presence of a reducing agent. rsc.org A common and efficient catalyst for the hydrogenation step is palladium on carbon (Pd/C). rsc.orgkuleuven.beresearchgate.net
The process begins with the reaction between the primary amine of glutamic acid and formaldehyde to form an imine intermediate, which is subsequently reduced by hydrogen gas (H₂). This process repeats to add a second methyl group. The reaction is typically performed in water under controlled temperature and hydrogen pressure. rsc.org This method is considered a mild and effective way to achieve exhaustive N-methylation of amino acids. rsc.orgrsc.org
Table 2: Protocol for Reductive Alkylation of L-Glutamic Acid
| Parameter | Condition | Citation |
|---|---|---|
| Substrate | L-Glutamic Acid | rsc.org |
| Reagents | Formaldehyde (37 wt% in water), H₂ | rsc.org |
| Catalyst | 5 wt% Pd/C | rsc.org |
| Solvent | Water | rsc.org |
| Temperature | 50°C | rsc.org |
| Pressure | 40 bar H₂ | rsc.org |
| Reaction Time | 3 hours | rsc.org |
Targeted Derivatization Strategies for Functional Studies
To investigate how specific structural features of a molecule influence its activity (Structure-Activity Relationships, or SAR), targeted chemical modifications are employed. For glutamic acid derivatives, derivatization of the nitrogen atom is a key strategy.
N-acylation and N-alkylation are fundamental derivatization techniques used to probe the steric and electronic requirements of a molecule's binding site or active domain. nih.govnih.gov These modifications systematically alter the properties of the amine group, such as its size, lipophilicity, and hydrogen-bonding capacity.
N-Acylation involves the reaction of an amine with an acylating agent, such as an acyl chloride or anhydride (B1165640), to form an amide. nih.govresearchgate.net In SAR studies, a series of different acyl groups (e.g., substituted benzoyl chlorides) can be introduced to explore how changes in the acyl moiety affect biological activity. nih.govacs.org This allows researchers to identify key interactions, such as hydrogen bonds or hydrophobic contacts, that are critical for the molecule's function.
N-Alkylation involves the introduction of alkyl groups onto the nitrogen atom, typically by reacting the amine with an alkyl halide. nih.govfrontiersin.org This strategy can be used to synthesize libraries of compounds with varying alkyl substituents, from small methyl groups to larger, more complex chains. acs.org By evaluating the activity of these analogs, researchers can map the steric tolerance of a binding pocket and optimize the molecule's interaction with its target. nih.govsnmjournals.org These systematic modifications are essential for the rational design of molecules with specific functional properties. researchgate.nettandfonline.com
Conjugation for Probing Biological Systems and Nanostructure Formation
The chemical modification of dimethyl glutamic acid, particularly through conjugation and derivatization, opens avenues for its use in advanced research applications, ranging from the development of biological probes to the fabrication of complex nanomaterials. These modifications leverage the inherent chemical functionalities of the glutamic acid backbone to create novel molecular entities with tailored properties.
Conjugation for Probing Biological Systems
The strategy of conjugating amino acids with bioactive molecules is a powerful tool in medicinal chemistry and chemical biology, aimed at enhancing the therapeutic or diagnostic properties of the parent compound. nih.gov This approach can improve critical characteristics such as solubility, stability, and bioavailability, and can facilitate targeted delivery across biological membranes. nih.govmdpi.com Amino acid conjugates often act as prodrugs, where the amino acid moiety is cleaved in vivo to release the active compound. nih.gov
Several key strategies highlight the utility of this approach:
Targeted Drug Delivery : Amino acids can function as "haptophores," which are recognized by specific transporters on cell surfaces. plos.org By linking a therapeutic agent (a "toxophore") to an amino acid like glutamic acid, the resulting conjugate can be selectively transported into target cells, such as cancer cells or pathogens that overexpress certain amino acid transporters. plos.org This strategy aims to increase the efficacy of the drug while minimizing off-target toxicity. plos.org
Improved Pharmacokinetics : Conjugation with glutamic acid or its polymers, like poly-L-glutamic acid (PGA), can significantly enhance the water solubility of hydrophobic drugs. mdpi.com For example, linking the flavonoid quercetin (B1663063) to L-glutamic acid has been shown to increase its solubility by over 50-fold. mdpi.com Similarly, conjugates of the anticancer drug camptothecin (B557342) with PGA have been developed to improve its delivery. mdpi.com
Analytical Derivatization : Chemical derivatization is essential for the analysis of amino acids by techniques like liquid chromatography-mass spectrometry (LC-MS). biomolther.orgosu.edu Reagents are used to modify the amino acid, such as N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine, which introduces a readily protonatable site, enhancing its detection and quantification in biological samples. researchgate.net
Nanostructure Formation
Derivatives of glutamic acid, including its dimethyl ester, are valuable building blocks for the bottom-up fabrication of ordered nanomaterials through self-assembly. researchgate.netnih.gov This process is driven by non-covalent intermolecular forces, and the resulting nanostructures have potential applications in fields like drug delivery and material science. nih.govresearchgate.net
Key Research Findings:
Peptide Dendrimers : Glutamic acid dimethyl ester has been employed as a fundamental monomeric unit in the synthesis of peptide dendrimers. nih.gov In one study, a divergent synthesis method was used to construct successive generations of dendrimers on a poly(ethylene glycol) (PEG) core. nih.gov The process, facilitated by the coupling agent dicyclohexylcarbodiimide (B1669883) (DCC), yielded well-defined, barbell-like nanostructures. nih.gov
| Parameter | Description |
| Core Component | Poly(ethylene glycol) diacid (PEG-A) 600 |
| Monomer Unit | Glutamic acid dimethyl ester |
| Synthesis Strategy | Divergent approach using liquid-phase peptide synthesis |
| Key Reagent | Dicyclohexylcarbodiimide (DCC) |
| Resulting Particle Size | 20-100 nm (as measured by TEM for various generations) |
| Potential Use | Controlled release drug delivery vehicle |
| Data from: Fabrication of triblock ABA type peptide dendrimer based on glutamic acid dimethyl ester and PEG as a potential nano drug delivery agent. nih.gov |
Surface Self-Assembly : Derivatives such as L-N-stearoyl glutamic acid dimethyl ester can spontaneously self-assemble into quasi-stable nanostructures on solid surfaces. researchgate.net Research using atomic force microscopy (AFM) has shown that these molecules form distinct patterns on substrates like highly oriented pyrolytic graphite (B72142) (HOPG), with the final morphology being highly dependent on the solvent, concentration, and deposition method. researchgate.net
| Parameter | Observation |
| Analytical Technique | Atomic Force Microscopy (AFM) |
| Substrate Example | Highly Oriented Pyrolytic Graphite (HOPG) |
| Primary Observation | Formation of various quasi-stable nanostructures |
| Influential Factors | Molecular structure, concentration, solvent system, deposition technique |
| Structural Behavior | Structures can be disrupted and reassembled by the AFM tip, indicating strong, non-covalent intermolecular interactions |
| Data from: Formation of quasi-stable nanostructures from L-N-stearoyl glutamic acid and its dimethyl ester on solid surfaces. researchgate.net |
Supramolecular Gels : Glutamic acid derivatives are also known to act as low-molecular-mass organic gelators, forming extensive three-dimensional networks that immobilize solvents. researchgate.net The self-assembly process can lead to various nanostructures, such as fibers, sheets, rods, and belts, with the specific outcome controlled by the molecular skeleton of the derivative and the properties of the solvent system. researchgate.net Furthermore, peptides containing gem-dimethyl substituted γ-amino acids have been found to form extended sheet-like structures that assemble into nanofibrils, resulting in thermoreversible gels. unimi.it
Biochemical Pathways and Metabolic Interventions of Dimethyl Glutamic Acid Derivatives
Involvement in Amino Acid Metabolism Research
The study of dimethyl glutamic acid provides insights into the broader field of amino acid metabolism, demonstrating how exogenous amino acid derivatives can influence core cellular functions. Its primary metabolic fate is the conversion to glutamate (B1630785), a major hub in nitrogen metabolism and amino acid biosynthesis. nih.gov
The principal catabolic event for this compound within cellular systems is its hydrolysis to L-glutamate and its subsequent metabolites. nih.gov Research using isotopically labeled dimethyl ester of L-glutamic acid has confirmed its efficient conversion and further metabolism within cells, such as in pancreatic islets. nih.gov The generation of L-glutamate is a critical step, as glutamate itself is a central molecule that can be directed into numerous metabolic fates. nih.govyoutube.com Through transamination reactions, glutamate can donate its amino group for the synthesis of other non-essential amino acids, while its carbon skeleton is channeled into energy metabolism. youtube.comnih.gov
Following its conversion to glutamate, the carbon skeleton of this compound directly interfaces with the central carbon metabolism. Glutamate is converted to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate (alpha-ketoglutarate) by the actions of glutamate dehydrogenase or various transaminases. cellsignal.comcellsignal.comyoutube.com This conversion serves as a key anaplerotic reaction, replenishing TCA cycle intermediates to support both ATP production and biosynthetic processes. cellsignal.comresearchgate.netmdpi.comnih.gov The entry of α-ketoglutarate into the TCA cycle is critical for sustaining the cycle's function, especially in rapidly proliferating cells that have high metabolic demands. mdpi.com Research has shown that providing precursors like glutamine, which also converts to glutamate, leads to an expansion of TCA cycle intermediates such as citrate, malate, and fumarate. researchgate.net
| Amino Acid Precursor | TCA Cycle Entry Point | Key Enzymes |
|---|---|---|
| Glutamate (from this compound) | α-Ketoglutarate | Glutamate Dehydrogenase, Transaminases cellsignal.comyoutube.com |
| Glutamine | α-Ketoglutarate | Glutaminase, Glutamate Dehydrogenase youtube.com |
| Proline | α-Ketoglutarate | Proline Dehydrogenase, Pyrroline-5-Carboxylate Dehydrogenase youtube.com |
| Arginine | α-Ketoglutarate | Arginase, Ornithine Aminotransferase youtube.com |
| Histidine | α-Ketoglutarate | Histidase, Urocanase youtube.com |
Modulation of Cellular Bioenergetics
Research on pancreatic islets has demonstrated that glutamic acid dimethyl ester exerts a sparing action on the catabolism of both endogenous fatty acids and exogenous D-glucose. nih.gov This suggests that when the cell is supplied with this glutamate precursor, it can reduce its reliance on oxidizing glucose and fatty acids for energy, as the carbon skeletons from the amino acid derivative contribute significantly to the fuel pool for the TCA cycle. nih.gov Under certain conditions, such as hypoxia, the utilization of glutamate and glutamine for fatty acid biosynthesis can be specifically induced in neuronal cells. nih.gov
| Metabolic Effect of this compound | Observed Impact on Other Fuels | Reference System |
|---|---|---|
| Fuel Provision | Sparing action on D-glucose catabolism nih.gov | Isolated Pancreatic Islets |
| Fuel Provision | Sparing action on endogenous fatty acid catabolism nih.gov | Isolated Pancreatic Islets |
| Biosynthetic Precursor | Increased incorporation into fatty acids under hypoxia nih.gov | Neuronal Cells |
Interplay with Glutamine Metabolism and Redox Homeostasis
The metabolic pathways of this compound are intrinsically linked with glutamine metabolism and the maintenance of cellular redox balance. Glutamate, the primary metabolite, is a crucial component in the synthesis of glutathione (B108866) (GSH), the most abundant non-enzymatic antioxidant in the cell. cellsignal.commdpi.comfrontiersin.orgnih.gov GSH is a tripeptide composed of glutamate, cysteine, and glycine, and it plays a central role in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative stress. frontiersin.orgmdpi.com By providing a ready source of glutamate, this compound can support the cell's antioxidant capacity. nih.gov Furthermore, the metabolism of glutamate via glutamate dehydrogenase can produce NADPH, a reducing agent that is essential for regenerating the reduced, active form of glutathione from its oxidized state (GSSG) by the enzyme glutathione reductase. youtube.comfrontiersin.org This interplay highlights the dual role of this compound metabolism: not only does it contribute to energy production, but it also provides the necessary building blocks to maintain cellular redox homeostasis. mdpi.comfrontiersin.org
| Molecule | Role in Redox Homeostasis | Link to this compound |
|---|---|---|
| Glutathione (GSH) | Major non-enzymatic antioxidant; detoxifies reactive oxygen species frontiersin.orgmdpi.com | Synthesized from glutamate, the primary metabolite of this compound nih.govmdpi.com |
| Glutamate | Direct precursor for GSH synthesis cellsignal.com | Generated directly from the catabolism of this compound nih.gov |
| NADPH | Reducing agent required to regenerate active GSH from its oxidized form frontiersin.org | Can be produced during the conversion of glutamate to α-ketoglutarate by glutamate dehydrogenase youtube.com |
Role as Precursors for Glutathione Synthesis
Glutathione (GSH) is a critical tripeptide, composed of glutamate, cysteine, and glycine, that plays a central role in cellular defense against oxidative stress. nih.govresearchgate.net Its synthesis is a two-step, ATP-dependent process occurring in the cytosol. nih.gov The first and rate-limiting step is the formation of the dipeptide γ-glutamylcysteine from glutamate and cysteine, a reaction catalyzed by the enzyme glutamate-cysteine ligase (GCL). nih.govwikipedia.orgnih.gov This reaction specifically involves the formation of a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine. nih.gov
The structure of N,N-dimethyl-L-glutamic acid, a derivative of glutamic acid, features two methyl groups attached to the nitrogen atom of the amino group. This N-methylation fundamentally alters the molecule's ability to participate in the canonical glutathione synthesis pathway. The methylation of the amino group blocks it from forming the necessary peptide bond with cysteine. The catalytic action of GCL requires a free amino group on the glutamate substrate to ligate with cysteine. nih.gov Consequently, N,N-dimethyl-L-glutamic acid cannot serve as a direct precursor for the synthesis of γ-glutamylcysteine and, by extension, cannot be directly incorporated into glutathione through this primary biosynthetic pathway.
While direct incorporation is biochemically impeded, it has been suggested that related N,N-dimethylated compounds, such as N,N-Dimethylglycine (DMG), may be involved in metabolic pathways that influence glutathione synthesis. nih.gov However, the specific mechanisms by which a this compound derivative might indirectly support or regulate GSH levels are not established.
Regulation of Reactive Oxygen Species in Cellular Environments
Reactive oxygen species (ROS) are highly reactive molecules generated as natural byproducts of cellular metabolism, particularly aerobic respiration. nih.gov While they play roles in cell signaling, excessive accumulation of ROS leads to oxidative stress, a condition that can cause significant damage to DNA, proteins, and lipids. nih.govrsc.org Cells possess a sophisticated antioxidant defense system to neutralize ROS, in which glutathione is a key component. researchgate.net
Although direct research on the effects of this compound on ROS regulation is limited, studies on analogous N,N-dimethylated amino acids provide significant insights into their potential antioxidant capabilities. Notably, N,N-Dimethylglycine (DMG) has been demonstrated to act as an antioxidant and to decrease oxidative stress. nih.govmdpi.comresearchgate.net
Research on the in vitro development of bovine embryos has shown that DMG supplementation can mitigate the negative effects of oxidative stress. In one study, embryos cultured under high (20%) oxygen conditions—which induces oxidative stress—had significantly lower development rates to the blastocyst stage compared to those cultured under low (5%) oxygen. nih.gov Supplementation with DMG under the high-oxygen conditions significantly improved the blastocyst development rate, achieving a level nearly equal to that of the low-oxygen group. nih.gov This finding suggests that DMG helps protect the cells from oxidative damage.
Further experiments demonstrated that DMG could counteract chemically induced oxidative stress. The addition of hydrogen peroxide (H₂O₂) to the culture medium severely inhibited embryo development. However, when DMG was added concurrently with H₂O₂, it effectively prevented this reduction, restoring the blastocyst formation rate to a level comparable to the control group without H₂O₂. nih.gov These findings collectively indicate that DMG exerts a strong antioxidant effect, enhancing cellular development by protecting against both environmental and chemical sources of oxidative stress. nih.gov While these results are for DMG, they suggest a potential, though not yet demonstrated, role for other N,N-dimethylated amino acids like this compound in the regulation of reactive oxygen species.
Table 1: Effect of N,N-Dimethylglycine (DMG) on Bovine Embryo Development Under Oxidative Stress
This table presents data from a study on the antioxidant effects of N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine. Presumptive bovine zygotes were cultured under varying oxygen concentrations and with or without DMG supplementation to assess development to the blastocyst stage. Additional experiments tested DMG's ability to counteract oxidative stress induced by hydrogen peroxide (H₂O₂).
| Experimental Condition | Key Findings on Blastocyst Development Rate | Inference | Source |
|---|---|---|---|
| High Oxygen (20% O₂) vs. Low Oxygen (5% O₂) | Development was significantly lower under 20% O₂ compared to 5% O₂. | High oxygen concentration induces oxidative stress, impairing embryo development. | nih.gov |
| High Oxygen (20% O₂) + DMG | Blastocyst development significantly increased, reaching a level similar to the low oxygen (5% O₂) group. | DMG mitigates the effects of environmentally-induced oxidative stress. | nih.gov |
| Hydrogen Peroxide (H₂O₂) Addition | Significantly reduced the percentage of embryos developing to the blastocyst stage. | H₂O₂ induces severe oxidative stress, causing developmental arrest. | nih.gov |
| Hydrogen Peroxide (H₂O₂) + DMG Addition | Prevented the reduction in blastocyst formation, restoring the rate to a level equivalent to the control group. | DMG exerts a strong antioxidant effect by counteracting exogenous, chemically-induced oxidative stress. | nih.gov |
Enzymatic Recognition and Biotransformations of Dimethyl Glutamic Acid
Substrate Specificity for Glutamate-Metabolizing Enzymes
The structural similarity of dimethyl glutamic acid to L-glutamic acid suggests potential interactions with enzymes involved in glutamate (B1630785) metabolism. However, the presence of two methyl groups on the alpha-amino nitrogen introduces significant steric and electronic changes that profoundly influence its recognition and processing by these enzymes.
Glutamate decarboxylase (GAD) is the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate. nih.gov The catalytic activity of GAD is highly specific for its natural substrate, L-glutamic acid. The enzyme's active site accommodates the glutamate molecule in a precise orientation to facilitate decarboxylation at the α-carbon.
The N,N-dimethylation of the α-amino group in this compound is expected to prevent its effective binding to the GAD active site. The bulky methyl groups create steric hindrance, likely interfering with the necessary conformational changes for catalysis. GAD exhibits strict stereospecificity, and while this compound possesses a chiral center, its modified amino group would likely preclude it from being a substrate for GABA synthesis. acs.org Studies on various stressors and glutamate availability have shown that GAD concentration and activity can be altered, highlighting the tight regulation of the glutamate-GABA balance. nih.gov However, there is no direct evidence to suggest that this compound can be converted to a dimethylated GABA analog by GAD. Instead, it is more likely to be a weak or non-competitive inhibitor, if it interacts with the enzyme at all.
Gamma-glutamyltranspeptidase (GGT) is a cell-surface enzyme that plays a crucial role in the metabolism of glutathione (B108866) and other γ-glutamyl compounds. nih.govresearchgate.net GGT catalyzes the transfer of the γ-glutamyl moiety from a donor molecule to an acceptor, which can be an amino acid, a peptide, or water. researchgate.net The primary physiological function of GGT is to break down extracellular glutathione, thereby providing a source of cysteine for intracellular synthesis. researchgate.net
The substrate specificity of GGT is primarily determined by the γ-glutamyl portion of the donor molecule. nih.gov While GGT can act on a range of γ-glutamyl compounds, the modification of the α-amino group, as seen in this compound, would significantly impact its potential as a substrate. The dimethylation could interfere with the binding of the amino acid portion of the molecule to the acceptor site of the enzyme, potentially reducing or eliminating its ability to act as either a donor or an acceptor in the transpeptidation reaction. Research has established the kinetic parameters for various natural GGT substrates like reduced and oxidized glutathione, but comparable data for this compound is not available, suggesting it is not a recognized substrate. nih.gov
Modulation of Endogenous Enzyme Activity
Beyond serving as a potential substrate, this compound could influence metabolic pathways by directly modulating the activity of key enzymes.
Given its structure as a modified amino acid, this compound has the potential to act as an inhibitor of certain enzymes. For enzymes that bind L-glutamate or other amino acids, it could act as a competitive or non-competitive inhibitor. For instance, various synthetic amino acid derivatives have been explored for their inhibitory potential against digestive and metabolic enzymes. nih.gov Glutamic acid derivatives, in particular, have been computationally studied as potential inhibitors of enzymes crucial to cancer metabolism, such as glutamine synthetase. mdpi.com While specific studies on the inhibitory effects of this compound are limited, its structural analogy to glutamate suggests it could potentially interfere with enzymes like glutamate dehydrogenase, which is subject to allosteric inhibition by various molecules. mdpi.com However, without empirical data, its specific inhibitory profile remains theoretical.
The activation of enzymes by small molecules is a key regulatory mechanism in cellular metabolism. While some pathological conditions can lead to changes in the activity of enzymes in the glutamate-glutamine cycle, the specific role of exogenous compounds in activating these pathways is less understood. nih.gov For example, alterations in the activity of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme involved in nitric oxide regulation, can have significant physiological consequences, and modulating its activity is a therapeutic target. nih.gov There is currently a lack of evidence from published studies to indicate that this compound acts as an activator or potentiator of specific enzymatic pathways. Further research would be required to explore any such potential effects.
Proteolytic Processing Studies of N,N-Dimethylated Proteins
The chemical modification of proteins by N,N-dimethylation is a valuable tool in proteomics for studying the action of proteolytic enzymes. researchgate.net Reductive methylation of the primary amino groups (the α-amino group of the N-terminus and the ε-amino group of lysine (B10760008) residues) with formaldehyde (B43269) and sodium borohydride (B1222165) yields N,N-dimethylated proteins. researchgate.net This modification blocks the cleavage site for trypsin at lysine residues, as trypsin specifically cleaves peptide chains at the carboxyl side of lysine or arginine residues.
This characteristic is utilized in "terminomics" to enrich and identify the N-terminal peptides of proteins. nih.gov However, studies have also focused on the general susceptibility of fully N,N-dimethylated proteins to various other proteases. Research has shown that N,N-dimethylated casein and hemoglobin can serve as effective substrates for a range of proteolytic enzymes. researchgate.net The measurement of new terminal amino groups exposed after cleavage provides a highly sensitive and accurate assay for proteolytic activity. researchgate.net This technique has been shown to be 10 to several hundred times more sensitive than standard methods for certain proteases. researchgate.net
| Protease | Effect on N,N-Dimethylated Protein Substrates |
| Trypsin | Cleavage at arginine residues proceeds, while cleavage at dimethylated lysine residues is blocked. |
| α-Chymotrypsin | Effectively hydrolyzes N,N-dimethylated proteins at aromatic amino acid residues. |
| Subtilisin | Shows broad specificity and effectively digests N,N-dimethylated proteins. |
| Pepsin | Capable of digesting N,N-dimethylated proteins under acidic conditions. |
| Fungal Protease | Demonstrates effective proteolysis of N,N-dimethylated substrates. |
This table summarizes the activity of various proteases on proteins that have been chemically modified by N,N-dimethylation, based on findings from proteolytic processing studies. researchgate.net
Neurobiological and Receptor Pharmacology Investigations
Mimicry of Endogenous Glutamate (B1630785) in Neurotransmitter Systems
Dimethyl glutamic acid, as an analogue of the principal excitatory neurotransmitter L-glutamate, has been examined for its ability to interact with and modulate glutamate receptor systems. These investigations are critical to understanding its potential as a research tool and its mechanism of action on neuronal membranes.
Research into the effects of this compound and its related esters on ionotropic glutamate receptors has yielded varied results depending on the preclinical model and specific compound used. In early studies using an isolated hemisected toad spinal cord, L-glutamate dimethyl ester was observed to exert its own depolarizing actions on both dorsal and ventral roots. manchester.ac.uk This finding suggests an agonistic or excitatory effect on neural tissue. Notably, in this specific model, the compound did not potentiate or antagonize the depolarizing effects of exogenously applied L-glutamate. manchester.ac.uk
Later research on slices of rat cingulate cortex provided a more detailed, albeit complex, profile of related compounds. One analogue, glutarate dimethyl ester (GlrDME), demonstrated weak antagonistic effects on responses to Kainate and Quisqualate, an agonist often used to study AMPA and metabotropic glutamate receptors. nih.gov In the same study, GlrDME had no discernible effect on depolarizing responses to N-methyl-D-aspartate (NMDA). nih.gov The closely related L-glutamate diethyl ester (GDEE) was found to have little evidence of being a direct antagonist at postsynaptic excitatory amino acid receptors in the rat neocortex. nih.gov
Table 1: Summary of this compound Analogue Interactions with Ionotropic Receptors
| Compound | Preclinical Model | Receptor/Agonist | Observed Effect | Citation |
|---|---|---|---|---|
| L-glutamate dimethyl ester | Isolated Toad Spinal Cord | L-glutamate | Had its own depolarizing action; did not antagonize L-glutamate. | manchester.ac.uk |
| Glutarate dimethyl ester (GlrDME) | Rat Cingulate Cortex Slice | Kainate | Weak antagonism. | nih.gov |
| Glutarate dimethyl ester (GlrDME) | Rat Cingulate Cortex Slice | Quisqualate | Weak antagonism. | nih.gov |
Based on available scientific literature, there is limited specific research detailing the direct interaction of this compound with metabotropic glutamate receptors (mGluRs). While studies on related compounds have used agonists like quisqualate, which can act on some mGluRs, the direct and selective effects of this compound on the various subgroups of mGluRs have not been extensively characterized. nih.gov
Influence on Synaptic Plasticity and Neural Excitability in Preclinical Models
The influence of this compound has been more clearly characterized in terms of neural excitability than synaptic plasticity.
Studies on the amphibian spinal cord demonstrated that L-glutamate dimethyl ester possesses intrinsic depolarizing capabilities, indicating a direct influence on increasing neural excitability. manchester.ac.uk Similarly, research in rat cortical slices noted that the related diethyl ester caused a concentration-dependent depolarization of the baseline potential, further supporting an excitatory effect on neural tissue. nih.gov
There is a lack of specific studies investigating the direct influence of this compound on long-term synaptic plasticity phenomena, such as long-term potentiation (LTP) or long-term depression (LTD).
Implications for Neurophysiological Research Models
This compound has been utilized in neurophysiological research to probe the mechanisms of glutamate signaling and its role in other neurochemical pathways, such as those involved in analgesia.
A significant application of this compound in research has been in the investigation of the mechanisms underlying narcotic analgesia. In a study examining the effects of morphine in rats, pretreatment with glutamic acid dimethyl ester was found to antagonize the anti-nociceptive effects of morphine in both the hot-plate and tail-flick tests. nih.gov While the compound itself did not alter the baseline pain reaction times, its ability to counteract morphine's analgesic effect pointed to a potential involvement of glutamate receptors in the mechanisms of narcotic analgesia. nih.gov
Table 2: Effect of Glutamic Acid Dimethyl Ester on Morphine-Induced Anti-Nociception in Rats
| Experimental Test | Compound | Effect on Control Reaction Time | Effect on Morphine Anti-Nociception | Implied Mechanism | Citation |
|---|---|---|---|---|---|
| Hot-Plate Test | Glutamic acid dimethyl ester | No alteration | Antagonized the effects of morphine | Involvement of glutamate receptors in narcotic analgesia | nih.gov |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation in Biological Samples
Chromatographic techniques are fundamental to the analysis of dimethyl glutamic acid, providing the necessary separation from other components in biological samples. The choice of technique often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the ability to resolve enantiomers.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amino acids and their derivatives, including this compound. sigmaaldrich.comsigmaaldrich.comhelixchrom.com HPLC methods are valued for their versatility and compatibility with various detectors. For the analysis of polar compounds like amino acids, HILIC (Hydrophilic Interaction Liquid Chromatography) is often employed. helixchrom.com This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating water-soluble compounds. helixchrom.com
Reverse-phase (RP) HPLC can also be utilized, often with the aid of ion-pairing reagents to improve the retention of polar analytes like glutamic acid and its derivatives on non-polar stationary phases. sielc.comchem-agilent.com The separation can be optimized by adjusting the mobile phase composition, such as the ratio of acetonitrile (B52724) to water and the concentration of additives like formic or phosphoric acid. sielc.com Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can be used to introduce a fluorescent tag, significantly enhancing detection sensitivity with fluorescence detectors. nih.govnih.gov
Table 1: HPLC Methods for Amino Acid Analysis
| Chromatographic Mode | Stationary Phase | Mobile Phase Components | Detection Method | Reference |
|---|---|---|---|---|
| HILIC | Amaze TH Tri-Modal | Acetonitrile, Water, Ammonium Formate/Acetate | Mass Spectrometry (MS) | helixchrom.com |
| Reverse Phase | C18 | Acetonitrile, Water, Phosphoric/Formic Acid | UV, Mass Spectrometry (MS) | sielc.com |
| Ion-Exchange | Ion-Exchange Resin | Aqueous buffer with chiral copper-proline complex | Fluorescence (post-column derivatization) | nih.goveuropa.eu |
| Chiral HPLC | Crown Ether-based CSP | Methanol, Water, Perchloric Acid | Not Specified | chromatographyonline.com |
Gas Chromatography (GC) for Derivatized Forms
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. science.gov However, amino acids like this compound are non-volatile due to their polar nature. sigmaaldrich.com Therefore, a derivatization step is essential prior to GC analysis to convert them into more volatile and less reactive forms. sigmaaldrich.comscience.gov
Common derivatization strategies involve esterification of the carboxyl groups followed by acylation of the amino groups. nih.govmdpi.com For instance, reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst converts the carboxylic acid to its methyl ester. nih.gov Subsequent reaction with an acylating agent, such as pentafluoropropionic anhydride (B1165640) (PFPA), derivatizes the amino group. nih.govmdpi.com Silylation is another widely used technique where active hydrogens are replaced with a nonpolar moiety, such as a tert-butyldimethylsilyl (TBDMS) group, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com These derivatized forms are then amenable to separation on a GC column and detection by mass spectrometry (GC-MS). sigmaaldrich.comnih.gov
Multidimensional Chromatography (2D-LC) for Enantiomeric Analysis
For complex samples or when the separation of enantiomers (different stereoisomers) is required, multidimensional liquid chromatography (2D-LC) offers significantly enhanced resolving power. chromatographyonline.commolnar-institute.comnih.govlongdom.org In a typical 2D-LC setup, the sample is first separated on one column (the first dimension), and then specific fractions containing the analytes of interest are transferred to a second column with a different separation mechanism (the second dimension) for further separation. molnar-institute.comnih.gov
For the enantiomeric analysis of amino acids, an achiral separation in the first dimension can be coupled with a chiral separation in the second dimension. molnar-institute.com The first dimension, often a reversed-phase column, provides a general separation of the components in the mixture. molnar-institute.com The fractions containing the amino acid of interest are then directed to a chiral stationary phase (CSP) in the second dimension. molnar-institute.com Crown-ether based CSPs have proven to be particularly effective for the separation of D- and L-amino acid enantiomers. chromatographyonline.com This approach allows for the accurate quantification of each enantiomer, which is crucial in many biological studies. chromatographyonline.com
Spectrometric Detection and Characterization
Spectrometric techniques, particularly mass spectrometry and nuclear magnetic resonance spectroscopy, are indispensable for the definitive identification and structural characterization of this compound.
Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification
Mass spectrometry (MS), especially when coupled with a chromatographic separation technique (e.g., LC-MS or GC-MS), is a highly sensitive and specific method for the analysis of this compound. nih.gov MS measures the mass-to-charge ratio of ions, providing information about the molecular weight of the compound. nih.gov
Tandem mass spectrometry (MS/MS) further enhances the analytical capabilities by allowing for the structural elucidation of the molecule. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. The resulting fragmentation pattern is unique to the structure of the molecule and can be used for its unambiguous identification. nih.gov This technique is also highly quantitative, as the intensity of the signal is proportional to the concentration of the analyte. For accurate quantification, stable isotope-labeled internal standards are often used. mdpi.com One challenge in the MS analysis of glutamine and glutamic acid is the potential for in-source cyclization to pyroglutamic acid, which can be mitigated by appropriate chromatographic separation and optimization of MS conditions. nih.gov
Table 2: Mass Spectrometry Parameters for Amino Acid Analysis
| Ionization Technique | Mass Analyzer | Key Application | Reference |
|---|---|---|---|
| Electrospray Ionization (ESI) | Triple Quadrupole | Quantification (MRM) | chem-agilent.comosu.edu |
| Electron Ionization (EI) | Quadrupole | Analysis of GC-derivatized samples | sigmaaldrich.com |
| MALDI | Not Specified | Imaging of derivatized analytes | rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Discrimination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules. mdpi.com While standard NMR is generally unable to distinguish between enantiomers, the use of chiral discriminating agents (CDAs) can overcome this limitation. mdpi.comnih.govnih.gov These agents are chiral molecules that interact with the enantiomers of the analyte to form diastereomeric complexes. nih.gov These diastereomeric complexes have different NMR spectra, allowing for the differentiation and quantification of the individual enantiomers. nih.gov
For amino acids, chiral iridium–heterocyclic carbene catalysts have been shown to be effective for enantiomeric discrimination via hyperpolarized NMR spectroscopy. acs.org This method relies on noncovalent interactions between the catalyst and the amino acid enantiomers, leading to resolvable signals in the NMR spectrum. acs.org This approach is advantageous as it may not require prior separation or derivatization of the sample. nih.gov
Strategies for Chiral Separation and Enantiomeric Purity Assessment
As a chiral molecule, distinguishing between the D- and L-enantiomers of this compound is crucial for understanding its biological roles. High-performance liquid chromatography (HPLC) is the primary technique for this purpose, employing two main strategies: direct separation on a chiral stationary phase or indirect separation after derivatization with a chiral reagent. sigmaaldrich.comnih.gov
Direct enantiomeric separation involves the use of a column containing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. This method is preferred for its simplicity as it does not require a derivatization step. sigmaaldrich.com
Several types of CSPs have proven effective for separating amino acid enantiomers:
Crown-ether Based CSPs : These phases are particularly well-suited for the separation of D- and L-amino acids. chromatographyonline.com For example, a (18-crown-6)-2,3,11,12-tetracarboxylic acid-based CSP can achieve baseline resolution of glutamic acid enantiomers in under 10 minutes. chromatographyonline.com
Macrocyclic Glycopeptide Based CSPs : CSPs using selectors like teicoplanin (e.g., Astec CHIROBIOTIC T) are highly effective for resolving underivatized amino acids. sigmaaldrich.com Their ionic groups and compatibility with aqueous mobile phases make them ideal for separating polar, ionic compounds like amino acids. sigmaaldrich.com
Table 2: Selected Chiral Stationary Phases for Amino Acid Enantioseparation
| CSP Type | Chiral Selector Example | Application Note |
| Crown Ether | (18-crown-6)-tetracarboxylic acid | Effective for underivatized amino acids, including glutamic acid. chromatographyonline.com |
| Macrocyclic Glycopeptide | Teicoplanin | Possesses ionic groups, making it suitable for polar analytes like amino acids in aqueous mobile phases. sigmaaldrich.com |
| Polysaccharide-Based | Cellulose or Amylose derivatives | Widely used but may require derivatization for zwitterionic amino acids. sigmaaldrich.comankara.edu.tr |
The indirect method involves pre-column derivatization of the amino acid enantiomers with a pure chiral derivatization reagent (CDR). This reaction creates a pair of diastereomers which, having different physicochemical properties, can be separated on a standard, non-chiral reversed-phase column (e.g., a C18 column). mdpi.comarabjchem.orgresearchgate.net
This approach offers several advantages:
Enhanced Chromatographic Resolution : The resulting diastereomers can be easily separated using widely available and robust achiral columns. arabjchem.org
Improved Detection Sensitivity : Many CDRs contain a fluorophore or a readily ionizable group, which significantly enhances detection by fluorescence or mass spectrometry (MS), allowing for attomole-level detection limits. epa.govnih.gov
Controlled Elution Order : Some reagents can control the elution order, for instance, causing all D-amino acid derivatives to elute before their L-counterparts. epa.govnih.gov
A notable example is the reagent (R)-BiAC, which allows for the complete chiral separation of all proteinogenic amino acids within a short analysis time. nih.gov Another approach uses novel fluorescent CDRs, such as DBMA, which react with amino acids to form diastereomers that can be resolved and sensitively detected. arabjchem.org
Artifact Minimization and Method Validation in Complex Biological Matrices
Accurate quantification of this compound in biological fluids requires rigorous method validation and strategies to minimize the formation of analytical artifacts.
A significant challenge in the analysis of glutamic acid and its derivatives is the potential for cyclization to form pyroglutamic acid. researchgate.netnih.gov This artifact can occur during sample preparation and is influenced by factors such as temperature, buffer composition, and the presence of water. researchgate.net For instance, the process of protein precipitation or ultrafiltration can promote this conversion, leading to an underestimation of the true glutamic acid concentration. nih.gov
To mitigate this, specific precautions must be taken during sample handling. One critical factor is the presence of water during sample drying. Research has shown that drying samples from a water-methanol solution rather than a pure aqueous solution significantly prevents the formation of pyroglutamic acid. researchgate.net Careful control of temperature and pH during all preparation steps is also essential to ensure the integrity of the analyte. researchgate.net
Beyond sample preparation, the analysis itself can introduce artifacts. During liquid chromatography-mass spectrometry (LC-MS) analysis, the cyclization of glutamic acid to pyroglutamic acid can occur within the electrospray ionization (ESI) source. nih.govresearchgate.net The extent of this in-source conversion can be substantial and is often dependent on the specific ESI conditions, such as the fragmentor voltage. nih.govresearchgate.net
Two key strategies are employed to ensure accurate quantification in the face of this challenge:
Optimization of ESI Parameters : A Design of Experiments (DoE) approach can be used to systematically optimize ESI source parameters, including capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature. chromatographyonline.comnih.gov This multivariate optimization enhances the signal for the target analyte while potentially minimizing in-source degradation. chromatographyonline.comnih.gov
Use of Stable Isotope-Labeled Internal Standards : The most effective solution for correcting in-source conversion is the use of a stable isotope-labeled internal standard, such as deuterium-labeled glutamic acid. researchgate.net Because the internal standard behaves identically to the analyte in the ESI source—including undergoing cyclization at the same rate—any loss of the analyte signal due to conversion is accurately corrected for, ensuring reliable quantification. researchgate.netresearchgate.net
Table 3: Key Electrospray Ionization (ESI) Parameters for Optimization
| Parameter | Description | Impact on Analysis |
| Capillary Voltage | The voltage applied to the ESI needle, responsible for creating the spray. | Affects droplet formation and ionization efficiency. chromatographyonline.com |
| Nebulizer Pressure | The pressure of the nebulizing gas (e.g., nitrogen) that aids in aerosol formation. | Influences droplet size and solvent evaporation. chromatographyonline.com |
| Drying Gas Flow & Temperature | Heated gas used to evaporate solvent from the droplets. | Critical for desolvation; improper settings can lead to signal instability or degradation. chromatographyonline.comnih.gov |
| Fragmentor Voltage | Voltage applied after the capillary, influencing ion transmission and in-source fragmentation. | A key factor in the in-source cyclization of glutamic acid. nih.govresearchgate.net |
Preclinical Research Applications and Derivatization Studies
Utility as Biochemical Probes in Cellular Models
The esterified form of glutamic acid, Dimethyl glutamic acid, also known as glutamic acid dimethyl ester (GME), has been utilized as a valuable tool in preclinical research to investigate cellular metabolic pathways and their influence on physiological responses. Its cell-permeable nature allows for the effective delivery of a glutamate (B1630785) load into the intracellular environment, bypassing specific membrane transporters.
Studies in Pancreatic Islet Cells and Insulin (B600854) Secretion Mechanisms
This compound has been instrumental in elucidating the intricate mechanisms of insulin secretion from pancreatic β-cells. As a membrane-permeable precursor of glutamate, it has been shown to enhance insulin secretion in rat islets. Research indicates that intracellularly generated L-glutamate plays a role in nutrient-induced stimulus-secretion coupling, acting as an amplifying factor in glucose-stimulated insulin secretion.
Studies have demonstrated that this compound enhances insulin release prompted by various stimuli, including D-glucose, L-leucine, and 2-amino-bicyclo(2,2,1)heptane-2-carboxylic acid. This enhancement is characterized by a leftward shift in the sigmoidal relationship between insulin output and D-glucose concentration. In the absence of glucose, this compound can also reveal the insulinotropic potential of sulfonylureas like glibenclamide.
Table 1: Effects of this compound on Insulin Secretion in Pancreatic Islets
| Stimulus | Effect of this compound | Associated Ion Flux Changes | Metabolic Observations |
|---|---|---|---|
| D-glucose | Enhanced insulin release | - | Increased O2 uptake |
| L-leucine | Enhanced insulin release | Early fall and later increase in 86Rb outflow, augmentation of 45Ca outflow | Efficient conversion to L-glutamate |
| Glibenclamide (in absence of D-glucose) | Unmasked insulinotropic potential | - | Sparing action on fatty acid and glucose catabolism |
Investigations in Colon Carcinoma Cell Lines and Metabolic Efficiency
While glutamine and glutamate metabolism are recognized as crucial for the proliferation and survival of colon carcinoma cells, specific studies investigating the direct effects of this compound on the metabolic efficiency of these cell lines are not extensively documented in the available scientific literature. Research in this area has predominantly focused on the roles of glutamine and glutamate as key nutrients and signaling molecules in cancer metabolism, with an emphasis on targeting their metabolic pathways as a therapeutic strategy. The unique metabolic reprogramming in colorectal cancer often involves an increased dependence on glutamine as a substrate for the tricarboxylic acid (TCA) cycle to maintain energy production and support cell growth. However, the specific application of this compound as a biochemical probe to explore these metabolic adaptations in colon carcinoma cells has not been a prominent focus of published research.
Exploration in Animal Models of Metabolic and Neurological Conditions
The in vivo applications of this compound have provided valuable insights into its potential as a modulator of metabolic and neurological processes.
Models of Glucose Homeostasis Dysfunction (e.g., Diabetes)
In animal models of non-insulin-dependent diabetes mellitus, this compound has been proposed as a novel tool to bypass defects in β-cell glucose transport, phosphorylation, and metabolism, thereby stimulating insulin release. Its ability to potentiate the insulinotropic action of glucagon-like peptide-1 (GLP-1) has been demonstrated in fed, anesthetized rats. The administration of this compound in these models leads to a rapid and sustained increase in plasma insulin concentrations and augments the insulin release triggered by GLP-1. These findings suggest that this compound could be a valuable agent for enhancing the secretory response of β-cells to incretin (B1656795) hormones, which is often impaired in type 2 diabetes.
Table 2: In Vivo Effects of this compound in Animal Models of Diabetes
| Animal Model | Intervention | Key Findings | Proposed Mechanism |
|---|---|---|---|
| Non-insulin-dependent diabetes mellitus models | Administration of this compound | Stimulation of insulin release | Bypassing β-cell defects in glucose transport and metabolism |
| Fed, anesthetized rats | Primed constant infusion of this compound | Rapid and sustained increase in plasma insulin; augmented GLP-1-induced insulin release | Potentiation of the insulinotropic action of GLP-1 |
Models of Neurotransmitter System Perturbations and Central Nervous System Responses
The central nervous system (CNS) relies heavily on glutamate as its primary excitatory neurotransmitter, playing a critical role in synaptic transmission, plasticity, learning, and memory. While the broader field of neuroscience has extensively studied the effects of various glutamate analogs and receptor antagonists in animal models of neurotransmitter system perturbations, specific research detailing the application of this compound in such models is limited. Studies in this domain have generally focused on compounds that directly interact with glutamate receptors or transporters to investigate their roles in neurological and psychiatric conditions. Although this compound can serve as a precursor to glutamate, its specific use to probe the consequences of altered glutamate signaling in animal models of CNS disorders has not been a significant area of investigation based on the available literature.
Design and Evaluation of Novel Glutamic Acid Derivatives
The synthesis and evaluation of novel glutamic acid derivatives is an active area of research, with the goal of developing compounds with enhanced therapeutic properties or utility as research tools. This often involves modifying the parent glutamic acid molecule to alter its potency, selectivity, metabolic stability, or ability to cross biological membranes.
While the synthesis of this compound itself is a standard procedure in organic chemistry, the design and evaluation of novel derivatives stemming directly from this compound are not extensively reported in the scientific literature. Research on glutamic acid derivatives has explored a wide range of structural modifications, including the introduction of various functional groups and the formation of cyclic analogs, to target specific enzymes or receptors involved in glutamate metabolism and signaling. However, a dedicated focus on using this compound as a scaffold for the systematic design and evaluation of new chemical entities is not a prominent theme in the current body of scientific publications.
Structure-Activity Relationship (SAR) Studies for Receptor Affinity and Selectivity
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of glutamic acid, including N,N-dimethylglutamic acid, these studies aim to elucidate the structural features required for potent and selective interaction with various biological targets, particularly glutamate receptors. Glutamic acid analogues are known to interact with receptors such as the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate (KA) receptors. wikipedia.orgnih.gov Modifications to the parent glutamic acid molecule can drastically alter its affinity and selectivity for these receptor subtypes.
The core structure of glutamic acid provides the essential carboxyl and amino groups that interact with receptor binding sites. SAR studies on glutamic acid derivatives often involve modifying the molecule's backbone or functional groups to probe the steric and electronic requirements of the receptor's binding pocket. For instance, substitutions at the nitrogen atom (N-alkylation) directly impact the compound's polarity, size, and hydrogen-bonding capability. The introduction of two methyl groups at the nitrogen, as in N,N-dimethylglutamic acid, increases lipophilicity and steric bulk compared to glutamic acid. This modification would be expected to prevent the formation of hydrogen bonds typically donated by the primary amine group, potentially altering its binding mode or preventing it from fitting into binding sites that accommodate the smaller, polar primary amine of glutamate itself.
While specific binding affinity data for N,N-dimethylglutamic acid is not extensively detailed in the available literature, the principles of SAR allow for predictions of its potential interactions. The increased bulk from the dimethyl groups might decrease its affinity for the orthosteric glutamate binding site on ionotropic receptors like NMDA. youtube.com However, this structural change could confer affinity for other sites, such as allosteric modulatory sites, or for different classes of enzymes that recognize glutamic acid. nih.gov For example, studies on other substituted glutamic acid analogues have shown that even minor changes, like the addition of a single methyl group at different positions on the carbon backbone, can confer high selectivity for specific receptor subtypes like KA or NMDA receptors. nih.gov
The following table illustrates the conceptual SAR principles for N-alkylation of glutamic acid, providing a framework for how derivatization affects molecular properties and potential receptor interactions.
| Compound Name | Structural Modification | Key Property Changes | Potential Impact on Receptor Affinity/Selectivity |
| Glutamic Acid | Parent compound; primary amine (-NH2) | Baseline polarity and size; acts as H-bond donor | Binds to orthosteric sites of glutamate receptors (NMDA, AMPA, etc.) |
| N-methylglutamic acid | Single methyl group on nitrogen (-NHCH3) | Increased lipophilicity; reduced H-bond donor capacity | May alter binding affinity; potential for increased selectivity due to steric constraints |
| N,N-dimethylglutamic acid | Two methyl groups on nitrogen (-N(CH3)2) | Further increased lipophilicity and steric bulk; H-bond donor capacity eliminated | Likely reduced affinity for native glutamate binding sites; may gain affinity for allosteric sites or other enzymes |
Computational Approaches for Identifying Molecules with Biological Potential
Computational chemistry provides powerful tools for the preclinical evaluation of novel compounds, allowing researchers to predict the biological potential of molecules like N,N-dimethylglutamic acid before their synthesis and in vitro testing. researcher.life These in silico methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and virtual screening, are widely applied to libraries of glutamic acid derivatives to identify promising drug candidates and elucidate their mechanisms of action. researchgate.netmdpi.com
Quantitative Structure-Activity Relationship (QSAR) QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researcher.life For glutamic acid derivatives targeting glutamate receptors, QSAR models are built using a dataset of molecules with known antagonist or agonist activities. nih.gov These models use computationally calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the activity of new, untested compounds. researcher.life By inputting the structure of N,N-dimethylglutamic acid into a validated QSAR model for NMDA receptor antagonists, for example, one could predict its potential inhibitory activity without the need for initial laboratory experiments. nih.govresearcher.life
Molecular Docking Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is used to simulate the interaction of glutamic acid derivatives with the binding sites of receptors and enzymes. mdpi.comrsc.org For instance, in a study that theoretically formulated 123 glutamic acid derivatives to screen for anti-cancer properties, molecular docking was used to determine the binding site of the most bioactive compound within the glutamine synthetase enzyme. researchgate.netmdpi.com Similarly, docking simulations could be performed to model the binding of N,N-dimethylglutamic acid to the glutamate or allosteric sites of NMDA receptor subunits or to the active site of enzymes like glutamate carboxypeptidase II. wikipedia.orgnih.gov Such studies provide insights into binding affinity (often expressed as a docking score or binding energy), key amino acid interactions, and the conformational changes induced upon binding. mdpi.com
Virtual Screening and Pharmacophore Modeling Virtual screening involves the computational screening of large libraries of chemical compounds against a specific biological target to identify potential "hits". nih.gov One approach uses pharmacophore models, which are 3D representations of the essential steric and electronic features required for a molecule to interact with a specific target. acs.org Researchers can generate a pharmacophore model based on known potent inhibitors of a target (e.g., glutamate carboxypeptidase II) and then use this model to screen databases for novel compounds, including glutamic acid derivatives, that fit the model. nih.govacs.org This strategy allows for the efficient identification of new molecular scaffolds with the potential for desired biological activity.
The table below summarizes how these computational methods are applied in the study of glutamic acid derivatives and their relevance to assessing N,N-dimethylglutamic acid.
| Computational Method | Biological Target Examples | Key Findings from Studies on Glutamic Acid Derivatives | Implications for N,N-dimethylglutamic acid |
| QSAR | NMDA Receptor | Models successfully predict antagonist activity based on physicochemical parameters like molar refractivity and lipophilicity. nih.govresearcher.life | Can be used to predict its potential as an NMDA receptor antagonist based on its calculated molecular properties. |
| Molecular Docking | Glutamine Synthetase, Glutamate Carboxypeptidase II, NMDA Receptor | Identifies specific binding modes and key amino acid interactions for derivatives, predicting binding affinity and potential inhibitory action. mdpi.comnih.gov | Can model its interaction with various targets to predict binding energy and identify potential biological functions. |
| Virtual Screening | Glutamate Carboxypeptidase II, other enzymes | Pharmacophore models based on known ligands successfully identify novel and potent inhibitory scaffolds from large compound libraries. nih.govacs.org | Can be screened against various pharmacophore models to rapidly assess its potential for activity against a wide range of biological targets. |
Future Perspectives in Dimethyl Glutamic Acid Research
Elucidation of Undiscovered Biological Functions and Metabolic Pathways
Glutamic acid is a central molecule in cellular metabolism, acting as a key excitatory neurotransmitter, a constituent of proteins, and a precursor for the synthesis of other amino acids and the inhibitory neurotransmitter GABA. wikipedia.org Its metabolic pathways, including transamination and deamination reactions catalyzed by enzymes like glutamate (B1630785) dehydrogenase, are well-established. wikipedia.orgyoutube.com Dimethyl L-glutamate, as a membrane-permeable analog, has been instrumental in studies probing glutamate's effects, such as stimulating insulin (B600854) release by bypassing cellular transport limitations. medchemexpress.comnih.gov
However, the intrinsic biological functions and metabolic fate of dimethyl glutamic acid itself remain largely uncharted territory. Future research is poised to investigate whether this compound is merely a synthetic tool or if it or similar naturally occurring methylated amino acids play endogenous roles. Key research questions include:
Endogenous Presence: Does this compound or other methylated glutamate derivatives exist naturally in biological tissues, and if so, at what concentrations?
Metabolic Fate: How is this compound metabolized by cells? Is it rapidly hydrolyzed back to glutamate and methanol, or does it enter unique metabolic pathways? Research has shown that glutamic acid dimethyl ester is efficiently converted to L-glutamate and its subsequent metabolites. nih.gov Further investigation is needed to delineate the specific enzymes and kinetics of this conversion.
Novel Signaling Roles: Beyond mimicking glutamate, could this compound have unique interactions with cellular receptors or signaling proteins? Its modified structure could lead to different binding affinities or downstream effects compared to glutamate. For instance, it has been shown to act as an antagonist of glutamate-mediated neurosignaling in some contexts. caymanchem.com A deeper exploration of its potential regulatory functions in pathways like those governed by kinases and phosphatases, which are known to regulate glutamate metabolism, is warranted. nih.gov
Development of Advanced Research Tools and Methodologies for High-Throughput Screening
Advancing our understanding of this compound necessitates the development of sophisticated research tools. High-throughput screening (HTS) represents a powerful approach to identify molecules that interact with or are metabolized to this compound, or to find new applications for the compound itself.
Building on existing HTS methodologies for related enzymes, such as glutaminase, is a promising strategy. nih.gov For example, a coupled enzyme-based fluorescent assay has been successfully used to screen large compound libraries for glutaminase inhibitors. nih.govacs.org This assay links the production of glutamate to a fluorescent signal via the actions of glutamate dehydrogenase and diaphorase. nih.govacs.org
Future developments could include:
HTS for Dimethyl Glutamate-Interacting Proteins: Adapting existing HTS platforms to screen for novel protein targets of this compound. This could involve fluorescence-based, luminescence-based, or label-free technologies to detect binding or functional modulation.
Screening for Modulators of Dimethyl Glutamate Metabolism: Designing assays to identify compounds that inhibit or enhance the activity of enzymes responsible for metabolizing this compound.
Computational Screening: Utilizing in silico methods and molecular docking to predict interactions between this compound and various protein targets, guiding experimental validation. mdpi.comnih.gov This approach has been used to identify potential new drugs based on glutamic acid derivatives. mdpi.com
These advanced methodologies will be crucial for rapidly exploring the biological interaction landscape of this compound and identifying potential therapeutic or biotechnological applications.
Expanding the Understanding of Enantiomeric Roles in Complex Biological Systems
Like its parent molecule, glutamic acid, this compound is chiral and exists as two enantiomers: dimethyl L-glutamic acid and dimethyl D-glutamic acid. In nature, L-amino acids are far more common, forming the building blocks of proteins. libretexts.org However, D-amino acids, including D-glutamic acid, play vital and distinct biological roles, particularly in the cell walls of bacteria. wikipedia.org For example, the enzyme MurD ligase, which is essential for peptidoglycan biosynthesis in bacteria, is highly stereospecific for D-glutamic acid. nih.gov
This established stereospecificity in glutamate's biological functions strongly suggests that the enantiomers of this compound may also have distinct properties and roles. Future research should focus on:
Separate Synthesis and Characterization: Developing efficient methods for the synthesis and purification of the individual D- and L-enantiomers of this compound to enable distinct biological evaluation.
Comparative Biological Activity: Systematically comparing the effects of each enantiomer in various biological systems. For example, do they differ in their ability to stimulate insulin release, interact with glutamate receptors, or affect bacterial growth?
Enantiomer-Specific Metabolism: Investigating whether the metabolic pathways for dimethyl D-glutamic acid differ from those for the L-enantiomer, analogous to the separate metabolic pathways for D- and L-glutamate.
A thorough understanding of the roles of each enantiomer is critical, as it could lead to the development of more specific research tools or targeted therapeutic agents. The table below outlines the established roles of glutamic acid enantiomers, providing a framework for future investigation into their dimethylated counterparts.
| Enantiomer | Common Biological Roles |
| L-Glutamic Acid | Protein synthesis, primary excitatory neurotransmitter in vertebrates, precursor for GABA and other amino acids. wikipedia.org |
| D-Glutamic Acid | Component of bacterial cell walls (peptidoglycan), specialized roles in the mammalian liver and nervous system. wikipedia.org |
This table is based on the known roles of glutamic acid enantiomers and serves as a model for the potential differing roles of this compound enantiomers.
Potential for Bio-Based Chemical Production and Sustainable Research Applications
As the chemical industry shifts towards more sustainable practices, the development of bio-based production routes for valuable chemicals is a key priority. While chemical synthesis methods for this compound derivatives exist, google.com microbial fermentation and biocatalysis offer greener alternatives.
The bacterium Corynebacterium glutamicum is an industrial workhorse for the production of amino acids and has been engineered to produce various organic acids. nih.govresearchgate.net Research has demonstrated the successful bio-based production of dimethyl itaconate, a structurally related compound, using engineered C. glutamicum to first produce itaconic acid from waste biomass, followed by an enzymatic esterification step. nih.govscite.ai This provides a strong proof-of-concept for developing a similar two-step process for this compound:
Microbial Fermentation: Engineering C. glutamicum or other suitable microorganisms to overproduce glutamic acid from renewable feedstocks like glucose.
Enzymatic Esterification: Using lipases or other esterifying enzymes to convert the bio-produced glutamic acid into this compound.
Furthermore, electrochemical methods present another avenue for sustainable synthesis. The transformation of D,L-glutamic acid into other valuable chemicals like acrylonitrile has been demonstrated, highlighting the potential of using biogenic feedstocks in electrosynthesis. rsc.org Applying similar principles could lead to a sustainable and efficient production process for this compound, reducing reliance on fossil fuels and harsh chemical reagents. These sustainable production methods would not only lower the environmental impact but also could reduce the cost of this compound, making it more accessible for widespread research and potential future applications.
Q & A
Q. What are the established methods for synthesizing dimethyl glutamic acid derivatives, and how can their efficiency be optimized?
- Methodological Answer : this compound derivatives (e.g., N-palmitoylglutamic acid dimethyl ester) are synthesized via stepwise polycondensation. Key steps include:
-
Temperature control : Initial polymerization at 210°C for fatty acid and pentaerythritol condensation, followed by a second phase at 160°C for co-monomer integration to prevent cyclization .
-
Derivatization : N-acylation or N-alkylation of glutamic acid dimethyl ester to stabilize the compound. For example, N-palmitoylglutamic acid dimethyl ester avoids pyroglutamate formation under high-temperature conditions .
-
Optimization :
-
Two-step synthesis : Reduces side reactions (e.g., cyclization) and improves molecular weight distribution (e.g., resin D achieved 5.4 acid value vs. 10.7 in single-step resin B) .
-
Reagent stoichiometry : Use 1.2 equivalents of alkylating agents (e.g., hexadecyl bromide) for efficient N-alkylation .
- Supporting Data :
| Resin | Synthesis Conditions | Acid Value (mg KOH/g) | Mw (Da) | Polydispersity |
|---|---|---|---|---|
| B | 18 h at 210°C | 10.7 | 2573 | 1.2 |
| D | 6 h at 210°C + 18 h at 160°C | 5.4 | 1762 | 0.34 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer :
- 1H NMR : Identifies structural integrity and detects pyroglutamate formation (e.g., absence of 2.4–2.5 ppm multiplet confirms successful N-acylation) .
- Gel Permeation Chromatography (GPC) : Measures molecular weight distribution (e.g., polydispersity index <1.2 indicates controlled polymerization) .
- FTIR : Validates esterification (C=O stretch at 1730–1750 cm⁻¹) and amide bond formation (N–H bend at 1550 cm⁻¹) .
- Best Practices :
- Use deuterated solvents (e.g., CDCl₃) for NMR to avoid interference.
- Calibrate GPC with polystyrene standards for accurate molecular weight determination .
Advanced Research Questions
Q. How does this compound modulate insulin secretion, and what experimental designs address variability across models?
- Methodological Answer :
- Mechanistic Studies :
- In vitro : Use pancreatic β-cell lines (e.g., INS-1) with glucose/glutamic acid co-stimulation to replicate insulinotropic effects. Dose-response curves (0.1–10 mM this compound) reveal EC₅₀ values .
- In vivo : Administer this compound (50–100 mg/kg) to diabetic mouse models, paired with hyperglycemic clamps to measure insulin sensitivity .
- Addressing Variability :
- Control for nutrient interactions : Co-administer with leucine or 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid to isolate glutamic acid-specific effects .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests to compare treatment groups and account for inter-model differences .
Q. What strategies resolve contradictions in this compound’s metabolic effects between normal and cancerous cells?
- Methodological Answer :
- Metabolic Profiling :
- Isotope tracing : Use ¹³C-labeled this compound to track incorporation into TCA cycle intermediates via LC-MS in colorectal cancer vs. normal colonocytes .
- Flux analysis : Compare ATP yield (μmol/mg protein) under normoxic vs. hypoxic conditions to assess Warburg effect modulation .
- Data Reconciliation :
- Context-specific assays : Account for tissue-specific expression of glutamate dehydrogenases (e.g., GLUD1 in cancer cells alters α-ketoglutarate production) .
- Dose standardization : Optimize concentrations (e.g., 5–20 mM) to avoid off-target effects on redox balance .
Q. How can computational modeling predict the acid dissociation constant (pKa) of this compound derivatives?
- Methodological Answer :
- Quantum Chemical Calculations :
- Use density functional theory (DFT) with B3LYP/6-31G* basis set to calculate electron density distributions and estimate pKa .
- Validate predictions against experimental pKa values (e.g., glutamic acid: 9.67; dimethyl derivatives: ~9.5–10.5) .
- Software Tools :
- Employ Gaussian 16 or ORCA for simulations, coupled with COSMO-RS for solvation effects .
Methodological Best Practices
- Experimental Reproducibility :
- Data Interpretation :
- Ethical and Analytical Rigor :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
